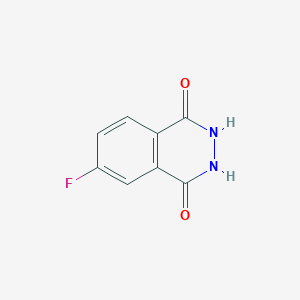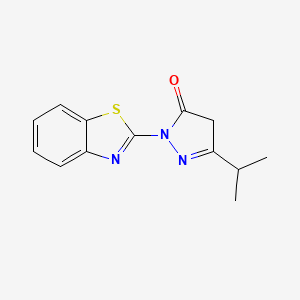![molecular formula C21H19NO4 B2417315 (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentan-1-carbonsäure CAS No. 2410594-82-8](/img/structure/B2417315.png)
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[210]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid typically involves multiple steps. The process begins with the preparation of the bicyclic pentane core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The final step involves the addition of the carboxylic acid functional group. Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The uniqueness of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1S,3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-17(21)18(10-21)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,22,25)(H,23,24)/t17-,18-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCJSEAMQYPIGL-WFXMLNOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)








![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)



